molecular formula C22H19BrN4O B1227611 6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide

6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide

Cat. No. B1227611
M. Wt: 435.3 g/mol
InChI Key: BPQBRZJBEFZFPE-UHFFFAOYSA-N
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Description

6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

  • Antimicrobial Activity : Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one, closely related to the queried compound, have been reported to possess significant antimicrobial activity. These compounds have been synthesized using microwave irradiation and evaluated for their antimicrobial properties (Raval, Desai, & Desai, 2012).

  • Cytotoxic Activity : Derivatives of quinazolin-4-one, a similar structural compound, have shown potent cytotoxic properties. This class of compounds has been tested for growth inhibitory properties against various cancer cell lines, demonstrating significant potential in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Synthesis and Characterization : Research has been conducted on the synthesis of various related heterocyclic compounds, exploring their chemical properties and potential applications in different fields. For example, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone, a related compound, highlights the diverse synthetic routes and potential applications of these molecules (Skladchikov, Fatykhov, & Gataullin, 2012).

  • Radical Cyclization Reactions : Aryl radical building blocks, similar to the queried compound, have been used in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Such compounds demonstrate significant potential in synthetic organic chemistry (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

  • Discovery of Novel Inhibitors : A novel series of 3-quinoline carboxamides, structurally related to the queried compound, has been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is significant in the context of targeted cancer therapies (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

properties

Product Name

6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide

Molecular Formula

C22H19BrN4O

Molecular Weight

435.3 g/mol

IUPAC Name

6-bromo-2-(4-methylphenyl)-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H19BrN4O/c1-14-3-5-16(6-4-14)21-10-19(18-9-17(23)7-8-20(18)26-21)22(28)24-11-15-12-25-27(2)13-15/h3-10,12-13H,11H2,1-2H3,(H,24,28)

InChI Key

BPQBRZJBEFZFPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN(N=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN(N=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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